molecular formula C21H20ClN3O2S B2390403 N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894013-65-1

N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No.: B2390403
CAS No.: 894013-65-1
M. Wt: 413.92
InChI Key: YTGMECRQCFNJCV-UHFFFAOYSA-N
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Description

N1-(2-Chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a small-molecule oxalamide derivative with a structurally complex architecture. Its core consists of an oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. The N1 position is substituted with a 2-chlorophenyl group, while the N2 position is linked to an ethyl chain terminating in a 4-methyl-2-(p-tolyl)thiazole moiety. This thiazole ring incorporates a methyl group at position 4 and a para-methylphenyl (p-tolyl) group at position 2, contributing to its hydrophobic and aromatic character.

The compound, also referred to as AMG 232 or S1QEL 1.1 in research contexts, has been investigated for its biological activity.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-7-9-15(10-8-13)21-24-14(2)18(28-21)11-12-23-19(26)20(27)25-17-6-4-3-5-16(17)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGMECRQCFNJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the oxalamide linkage and the incorporation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating biochemical pathways. For instance, it may inhibit specific enzymes or block receptor sites, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The 2-chlorophenyl group may enhance target binding via hydrophobic interactions, as seen in other chlorinated aromatics (e.g., compound 13 in ) .
    • The thiazole ring’s electron-rich nature likely contributes to π-π stacking in biological targets, a feature absent in furyl or indane-based analogues .
  • Mitochondrial Modulation : As S1QEL 1.1 , the compound inhibits reverse electron transport (RET) in mitochondria, a mechanism distinct from flavin-based modulators like oxaloacetate (OAA) .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and is characterized by the following structural elements:

  • Molecular Formula : C22H23ClN3O2S
  • Molecular Weight : 393.95 g/mol
  • Key Functional Groups : Thiazole, oxalamide, chlorophenyl, and p-tolyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety can inhibit specific enzymes, potentially modulating biochemical pathways involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may bind to certain receptors, blocking their activity and leading to therapeutic effects such as reduced inflammation or inhibited cell proliferation.

Antimicrobial and Antiviral Properties

Research indicates that the compound exhibits potential antimicrobial and antiviral activities. The thiazole ring has been associated with these properties due to its ability to disrupt microbial cell processes.

Anti-inflammatory Effects

Studies have shown that derivatives of thiazole compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound may offer similar benefits .

Anticancer Potential

The compound has been explored for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth in vitro.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in treated cells.
Anticancer ActivityInduced apoptosis in cancer cell lines with IC50 values indicating potency.

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